molecular formula C19H27N3O2 B8274449 N-(1-Cyclohexyl-3-pyrrolidinyl)-4-acetamidobenzamide

N-(1-Cyclohexyl-3-pyrrolidinyl)-4-acetamidobenzamide

Cat. No. B8274449
M. Wt: 329.4 g/mol
InChI Key: GWTINWHKJSKKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279822

Procedure details

To a suspension of 8.6 g. (0.3 mole) of 4-amino-N-(1-cyclohexyl-3-pyrrolidinyl)benzamide in 50 ml. of chloroform was added dropwise with stirring, 3.37 g. (0.03 mole) of acetic anhydride. The mixture was stirred for 30 minutes and the solution extracted with dilute sodium hydroxide. The chloroform layer was dried over sodium sulfate, filtered and concentrated. The residue was dissolved in hot ethyl acetate and an equivalent amount of isopropyl ether added to precipitate the product. After recrystallizing from the same solvent, 5.1 g. (50%) of product melting at 184°-186° C. was obtained.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([NH:8][CH:9]2[CH2:13][CH2:12][N:11]([CH:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)[CH2:10]2)=[O:7])=[CH:4][CH:3]=1.[C:22](OC(=O)C)(=[O:24])[CH3:23]>C(Cl)(Cl)Cl>[CH:14]1([N:11]2[CH2:12][CH2:13][CH:9]([NH:8][C:6](=[O:7])[C:5]3[CH:20]=[CH:21][C:2]([NH:1][C:22](=[O:24])[CH3:23])=[CH:3][CH:4]=3)[CH2:10]2)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
NC1=CC=C(C(=O)NC2CN(CC2)C2CCCCC2)C=C1
Step Two
Name
Quantity
0.03 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 8.6 g
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with dilute sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot ethyl acetate
ADDITION
Type
ADDITION
Details
an equivalent amount of isopropyl ether added
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
After recrystallizing from the same solvent, 5.1 g

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1CC(CC1)NC(C1=CC=C(C=C1)NC(C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.